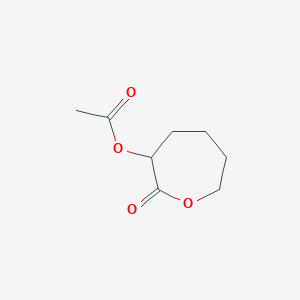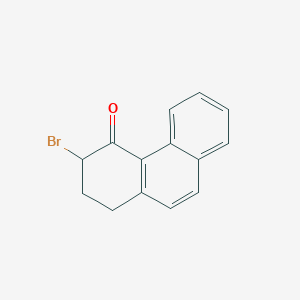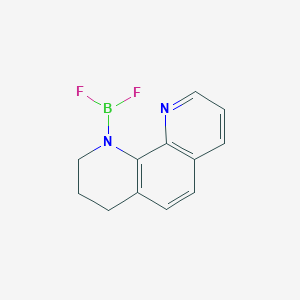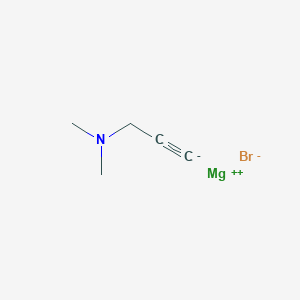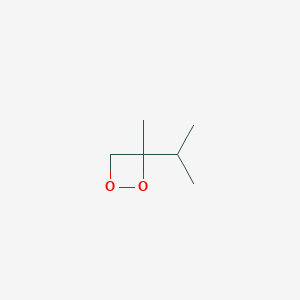
3-Methyl-3-(propan-2-yl)-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(propan-2-yl)-1,2-dioxetane is an organic compound belonging to the class of dioxetanes. Dioxetanes are four-membered cyclic peroxides, which are known for their unique chemical properties and potential applications in various fields. This compound is particularly interesting due to its structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method is the photooxygenation of alkenes in the presence of a sensitizer. The reaction proceeds through the formation of a dioxetane intermediate, which can be isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale photooxygenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Methyl-3-(propan-2-yl)-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions can occur at the methyl or propan-2-yl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-Methyl-3-(propan-2-yl)-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying oxidative stress.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-Methyl-3-(propan-2-yl)-1,2-dioxetane involves the cleavage of the peroxide bond, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in a range of biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Dioxetane: The parent compound of the dioxetane family, known for its chemiluminescent properties.
3,3-Dimethyl-1,2-dioxetane: A structurally similar compound with different substituents, leading to variations in reactivity and applications.
3-Methyl-3-(propan-2-yl)-1,2-dioxetane derivatives: Various derivatives with modifications at the methyl or propan-2-yl groups, each with unique properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo a range of chemical reactions and its utility in various fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
86954-71-4 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
3-methyl-3-propan-2-yldioxetane |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(3)4-7-8-6/h5H,4H2,1-3H3 |
InChIキー |
QCWAICFEGKAMMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(COO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


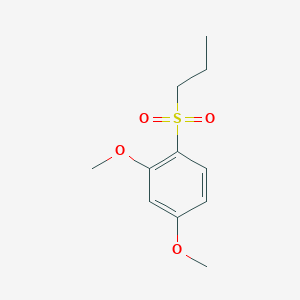
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
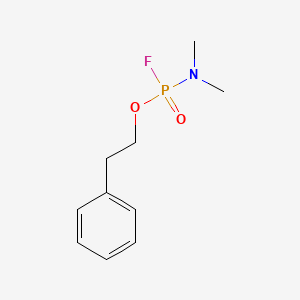
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
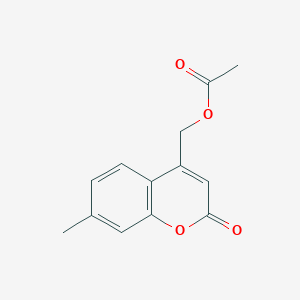
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
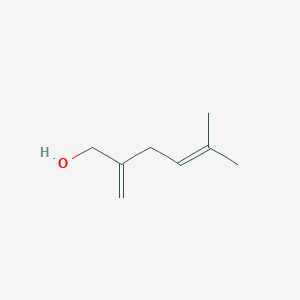
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
